Sigamide

Catalog No.
S650651
CAS No.
928789-96-2
M.F
C21H34N2O2
M. Wt
346.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sigamide

CAS Number

928789-96-2

Product Name

Sigamide

IUPAC Name

(2S)-N-(3,5-ditert-butylphenyl)-2-[formyl(methyl)amino]-3-methylbutanamide

Molecular Formula

C21H34N2O2

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C21H34N2O2/c1-14(2)18(23(9)13-24)19(25)22-17-11-15(20(3,4)5)10-16(12-17)21(6,7)8/h10-14,18H,1-9H3,(H,22,25)/t18-/m0/s1

InChI Key

OVKNTNIBDGTNQY-SFHVURJKSA-N

SMILES

CC(C)C(C(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)N(C)C=O

Synonyms

sigamide

Canonical SMILES

CC(C)C(C(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)N(C)C=O

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)N(C)C=O

Sigamide is a chiral formamide compound derived from N-methyl valine, known for its role as a catalyst in asymmetric synthesis. Specifically, it is utilized in the enantioselective reduction of ketimines, showcasing its effectiveness in generating chiral amines from prochiral substrates. The structure of Sigamide allows it to act as a Lewis base, facilitating various chemical transformations through coordination with substrates.

Sigamide primarily catalyzes the asymmetric reduction of ketimines using trichlorosilane as a reducing agent. The reaction mechanism involves the formation of a reactive hexa-coordinate species where the ketimine substrate is activated through hydrogen bonding with the protonated imidazole nitrogen from Sigamide. This activation positions the substrate favorably for hydride transfer, leading to the formation of chiral amines .

Key Reactions Involving Sigamide:

  • Asymmetric Reduction of Ketimines: The reaction converts ketimines to corresponding chiral amines with high enantioselectivity.
  • Formation of Chiral β-amino Acids: Sigamide has also been employed in synthesizing chiral β-amino acid derivatives, demonstrating versatility beyond simple amine synthesis .

While specific biological activities of Sigamide are not extensively documented, its role as a catalyst in synthesizing biologically relevant compounds suggests potential implications in pharmaceuticals. The chiral amines produced through reactions involving Sigamide may exhibit various biological properties, including antimicrobial and anti-inflammatory activities, depending on their specific structures.

Sigamide can be synthesized through straightforward methods involving N-methyl valine and appropriate reagents to form the desired formamide structure. The synthesis typically involves:

  • Starting Materials: N-methyl valine and activating agents such as thionyl chloride or oxalyl chloride.
  • Reaction Conditions: The reaction is usually conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
  • Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain pure Sigamide.

Several compounds exhibit similar catalytic properties to Sigamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
N-Methyl ValineChiral Amino AcidPrecursor to Sigamide; involved in similar reactions.
(S)-ProlineChiral Amino AcidCommonly used catalyst for various asymmetric reactions; less selective than Sigamide.
N-Boc-PhenylalanineChiral Amino AcidUsed in peptide synthesis; different reactivity profile compared to Sigamide.
(S)-ValineChiral Amino AcidSimilar structural features but less effective as a catalyst for ketimines.

Uniqueness of Sigamide

What sets Sigamide apart is its specific structural configuration that enhances its Lewis basicity and facilitates efficient hydrogen bonding during catalytic cycles, leading to higher enantioselectivity compared to other similar compounds.

XLogP3

5.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2S)-N-(3,5-ditert-butylphenyl)-2-[formyl(methyl)amino]-3-methylbutanamide

Dates

Modify: 2024-04-14

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